REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:3][CH:2]=1.[C:12]([OH:15])(=[O:14])C>[Pd]>[C:4]([O:15][C:12]([N:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1)=[O:14])([CH3:7])([CH3:5])[CH3:3]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=CC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 65° C.
|
Type
|
CUSTOM
|
Details
|
for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
triethylamine (33 g) was added dropwise at 5° C
|
Type
|
ADDITION
|
Details
|
Di-t-butyl dicarbonate (18.3 g) was added to the mixture at 20° C.
|
Type
|
WASH
|
Details
|
was washed with 10% aqueous citric acid (40 ml), 5% aqueous sodium chloride (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (5 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to 25 ml
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
n-heptane (20 ml) was added to the mixture
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |